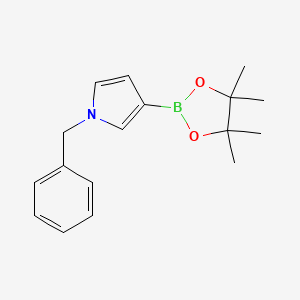
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Cat. No. B8801867
M. Wt: 283.2 g/mol
InChI Key: ZGHSKJAXSNIWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940737B2
Procedure details


The title compound was prepared by substituting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole for and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and benzyl bromide for EXAMPLE 4A in EXAMPLE 4B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:13]=[CH:12][NH:11][CH:10]=2)[O:3]1.CC1(C)C(C)(C)OB(C2C=NNC=2)O1.[CH2:29](Br)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>>[CH2:29]([N:11]1[CH:12]=[CH:13][C:9]([B:4]2[O:3][C:2]([CH3:14])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]2)=[CH:10]1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CNC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
